molecular formula C12H14ClF3N4 B13058621 2-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridine-3-carbonitrilehydrochloride

2-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridine-3-carbonitrilehydrochloride

Cat. No.: B13058621
M. Wt: 306.71 g/mol
InChI Key: SHHLDJHVGIZAEU-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridine-3-carbonitrilehydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a methyl group and a pyridine ring substituted with a trifluoromethyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridine-3-carbonitrilehydrochloride typically involves multi-step organic reactions. One common route might include:

    Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring can be formed through cyclization reactions.

    Substitution Reactions: Introduction of the methyl group on the piperazine ring and the trifluoromethyl group on the pyridine ring can be achieved through nucleophilic substitution reactions.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced through reactions involving cyanide sources under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, specific solvents, and controlled reaction temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions could potentially modify the carbonitrile group.

    Substitution: The trifluoromethyl and methyl groups may participate in substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amines or other reduced forms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if used in medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The trifluoromethyl group could enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpiperazin-1-yl)pyridine: Lacks the trifluoromethyl and carbonitrile groups.

    6-(Trifluoromethyl)pyridine-3-carbonitrile: Lacks the piperazine ring.

    4-Methylpiperazine: Lacks the pyridine ring and other substituents.

Uniqueness

The presence of both the piperazine and pyridine rings, along with the trifluoromethyl and carbonitrile groups, makes 2-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridine-3-carbonitrilehydrochloride unique. These structural features may confer specific chemical properties and biological activities that are not present in similar compounds.

Properties

Molecular Formula

C12H14ClF3N4

Molecular Weight

306.71 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyridine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C12H13F3N4.ClH/c1-18-4-6-19(7-5-18)11-9(8-16)2-3-10(17-11)12(13,14)15;/h2-3H,4-7H2,1H3;1H

InChI Key

SHHLDJHVGIZAEU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=N2)C(F)(F)F)C#N.Cl

Origin of Product

United States

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